Methyl 2-hexynoate

説明

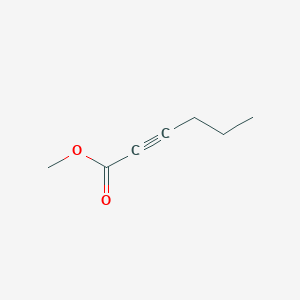

Structure

3D Structure

特性

IUPAC Name |

methyl hex-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZPZBFOJDXEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172349 | |

| Record name | Methyl hex-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18937-79-6 | |

| Record name | Methyl 2-hexynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18937-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-hexynoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018937796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18937-79-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl hex-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hex-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2-hexynoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM8E2XC4ZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-hexynoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of methyl 2-hexynoate, a valuable intermediate in organic synthesis. The information is presented to support research and development activities, with a focus on clarity and detailed experimental context.

Chemical Identity and Physical Properties

Methyl 2-hexynoate is an unsaturated ester with the molecular formula C₇H₁₀O₂.[1] It is a clear, colorless liquid at room temperature.[2] The key physical and chemical properties are summarized in the table below.

Table 1: Physical and Chemical Properties of Methyl 2-hexynoate

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | PubChem[1] |

| Molecular Weight | 126.15 g/mol | PubChem[1] |

| CAS Number | 18937-79-6 | PubChem[1] |

| Appearance | Clear, colorless liquid | Sigma-Aldrich |

| Boiling Point | 64-66 °C at 10 mmHg | Sigma-Aldrich[2] |

| Density | 0.943 g/mL at 25 °C | Sigma-Aldrich[2] |

| Refractive Index (n20/D) | 1.441 | Sigma-Aldrich[2] |

| Flash Point | 65 - 65.56 °C | Sigma-Aldrich[2] |

| Solubility | Information not available | |

| InChI Key | DHZPZBFOJDXEHS-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CCCC#CC(=O)OC | Sigma-Aldrich[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of methyl 2-hexynoate. The following tables summarize the key spectroscopic data available for this compound.

¹H NMR Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for Methyl 2-hexynoate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.72 | s | 3H | -OCH₃ |

| 2.27 | t, J = 7.1 Hz | 2H | -C≡C-CH₂- |

| 1.54 | sextet, J = 7.3 Hz | 2H | -CH₂-CH₂-CH₃ |

| 0.96 | t, J = 7.4 Hz | 3H | -CH₃ |

Source: Spectral Database for Organic Compounds (SDBS)

¹³C NMR Spectroscopy

Table 3: ¹³C NMR Spectroscopic Data for Methyl 2-hexynoate

| Chemical Shift (ppm) | Carbon Atom |

| 154.3 | C=O |

| 88.5 | -C≡C- |

| 73.4 | -C≡C- |

| 52.4 | -OCH₃ |

| 20.8 | -CH₂- |

| 19.4 | -CH₂- |

| 13.3 | -CH₃ |

Source: Spectral Database for Organic Compounds (SDBS)

Mass Spectrometry

Table 4: Mass Spectrometry Data for Methyl 2-hexynoate

| m/z | Relative Intensity (%) | Possible Fragment |

| 126 | 5 | [M]⁺ |

| 95 | 100 | [M - OCH₃]⁺ |

| 67 | 85 | [M - COOCH₃]⁺ |

| 55 | 40 | [C₄H₇]⁺ |

| 41 | 70 | [C₃H₅]⁺ |

Source: NIST Mass Spectrometry Data Center via PubChem[1]

Synthesis of Methyl 2-hexynoate

Experimental Protocol: Fischer Esterification of 2-Hexynoic Acid

Materials:

-

2-Hexynoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hexynoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl 2-hexynoate.

-

Purification: The crude product can be further purified by vacuum distillation.

Caption: Workflow for the synthesis of methyl 2-hexynoate.

Reactivity

The reactivity of methyl 2-hexynoate is primarily dictated by the presence of the alkyne and ester functional groups. The carbon-carbon triple bond can undergo various addition reactions, such as hydrogenation to form the corresponding alkene or alkane, and can also participate in cycloaddition reactions. The ester group can undergo hydrolysis under acidic or basic conditions to yield 2-hexynoic acid and methanol.

Safety and Handling

Methyl 2-hexynoate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a combustible liquid and may cause skin and serious eye irritation.[3] Respiratory irritation may also occur.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Table 5: GHS Hazard Information for Methyl 2-hexynoate

| Hazard Statement | GHS Classification |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |

Source: PubChem[1]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, spectroscopic data, a representative synthesis protocol, and safety information for methyl 2-hexynoate. The compiled data and experimental methodologies are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Methyl 2-hexynoate (CAS 18937-79-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl 2-hexynoate, a versatile acetylenic ester used in organic synthesis. It covers physicochemical properties, spectroscopic data, synthesis protocols, key chemical reactions, and potential biological significance, serving as a foundational resource for its application in research and development.

Physicochemical and Safety Data

Methyl 2-hexynoate is a combustible liquid characterized as a skin, eye, and respiratory irritant.[1] Proper personal protective equipment, including eye shields and gloves, should be used during handling.[2]

Table 1: Physicochemical Properties of Methyl 2-hexynoate

| Property | Value | Reference |

| CAS Number | 18937-79-6 | [1][2] |

| Molecular Formula | C₇H₁₀O₂ | [1][2] |

| Molecular Weight | 126.15 g/mol | [1][2] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 64-66 °C at 10 mmHg | [2] |

| Density | 0.943 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.441 | [2] |

| Flash Point | 65 °C (149 °F) | [2] |

| InChI Key | DHZPZBFOJDXEHS-UHFFFAOYSA-N | [2] |

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement | Reference |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

| P261, P280 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection. | [1] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Spectroscopic Profile

The structural identity of Methyl 2-hexynoate is confirmed by characteristic spectroscopic data.

Table 3: Key Spectroscopic Data for Methyl 2-hexynoate

| Technique | Feature | Characteristic Signal |

| IR Spectroscopy | C≡C Stretch (Alkyne) | ~2240 cm⁻¹ (weak to medium) |

| C=O Stretch (Ester) | ~1715 cm⁻¹ (strong) | |

| C-O Stretch (Ester) | ~1260 cm⁻¹ (strong) | |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) | m/z 126 |

| Top Peak (Base Peak) | m/z 95 ([M-OCH₃]⁺) | |

| Major Fragments | m/z 53, 39 | |

| ¹H NMR (Predicted) | -OCH₃ (s) | ~3.75 ppm |

| -CH₂-C≡C (t) | ~2.30 ppm | |

| -CH₂-CH₂-C≡C (sextet) | ~1.60 ppm | |

| CH₃-CH₂- (t) | ~1.00 ppm | |

| ¹³C NMR (Predicted) | C=O (Ester) | ~154 ppm |

| C≡C-CO₂Me | ~88 ppm | |

| C≡C-CH₂ | ~72 ppm | |

| -OCH₃ | ~52 ppm | |

| -CH₂-C≡C | ~21 ppm | |

| -CH₂-CH₃ | ~20 ppm | |

| -CH₃ | ~13 ppm |

Note: NMR data is predicted based on standard chemical shift values as experimental spectra were not available in surveyed databases.

Synthesis and Experimental Protocols

Methyl 2-hexynoate is readily synthesized via standard esterification procedures.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes the synthesis of Methyl 2-hexynoate from 2-hexynoic acid and methanol using an acid catalyst.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hexynoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (10-20 eq) to the flask, followed by a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

-

Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After completion, cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation (boiling point ~64-66 °C at 10 mmHg) to yield pure Methyl 2-hexynoate.

References

Methyl 2-Hexynoate: A Technical Overview of its Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-hexynoate is an organic compound classified as an alkyne and an ester. This technical guide provides a comprehensive overview of its fundamental molecular properties and a detailed protocol for its synthesis via Fischer esterification, a cornerstone reaction in organic chemistry. The information presented is intended to support research and development activities where the synthesis and application of structurally precise organic molecules are paramount.

Core Molecular Data

The fundamental quantitative data for methyl 2-hexynoate are summarized in the table below. These properties are essential for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Citation |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| IUPAC Name | methyl hex-2-ynoate | [1] |

| CAS Number | 18937-79-6 | [1] |

Synthesis of Methyl 2-Hexynoate via Fischer Esterification

The synthesis of methyl 2-hexynoate can be effectively achieved through the Fischer esterification of 2-hexynoic acid with methanol, utilizing a strong acid catalyst. This reaction is an equilibrium process, and to ensure a high yield of the ester, an excess of the alcohol reactant is typically used to shift the equilibrium towards the product side.[2]

Experimental Protocol

The following protocol is a representative procedure for the synthesis of a methyl ester via Fischer esterification and can be adapted for methyl 2-hexynoate.[3]

Materials:

-

2-Hexynoic acid

-

Methanol (anhydrous, 99.8%)

-

Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hexynoic acid (1.0 equivalent) in an excess of methanol (10-20 equivalents). Methanol serves as both the reactant and the solvent.[3]

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the methanolic solution of 2-hexynoic acid while stirring. It is recommended to perform this addition in an ice bath to manage the exothermic nature of the addition.[3]

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C, the boiling point of methanol) using a heating mantle. The reaction should be maintained at reflux for 2-4 hours. Progress can be monitored using Thin Layer Chromatography (TLC).[3]

-

Work-up and Extraction: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. The product is then extracted with ethyl acetate. The organic layer is washed with brine.

-

Drying and Concentration: The extracted organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude methyl 2-hexynoate.[3]

-

Purification: Further purification of the crude product can be achieved through distillation to obtain high-purity methyl 2-hexynoate.

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of a methyl ester via Fischer esterification.

References

Synthesis of Methyl 2-Hexynoate from Hexanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a comprehensive, multi-step synthetic pathway for the preparation of methyl 2-hexynoate, a valuable building block in organic synthesis, starting from the readily available hexanoic acid. The described methodology is based on established chemical transformations, including α-bromination via the Hell-Volhard-Zelinsky reaction, subsequent dehydrobromination to form the corresponding alkyne, and final esterification. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful execution of this synthesis.

Synthetic Strategy Overview

The conversion of hexanoic acid to methyl 2-hexynoate necessitates a three-step approach. Direct introduction of a triple bond at the C-2 position of a saturated carboxylic acid is not feasible in a single step. Therefore, the synthesis proceeds through the following key transformations:

-

α-Bromination: Introduction of a bromine atom at the α-position of hexanoic acid using the Hell-Volhard-Zelinsky (HVZ) reaction. This step activates the α-carbon for subsequent elimination.

-

Dehydrobromination: Elimination of hydrogen bromide from 2-bromohexanoic acid using a strong base to generate the carbon-carbon triple bond of 2-hexynoic acid.

-

Esterification: Conversion of the resulting 2-hexynoic acid to its corresponding methyl ester, methyl 2-hexynoate, through acid-catalyzed esterification with methanol.

The overall synthetic workflow is depicted in the following diagram:

Commercial Availability and Technical Profile of Methyl 2-hexynoate

A Guide for Researchers and Drug Development Professionals

Introduction

Methyl 2-hexynoate (CAS No. 18937-79-6) is a carboxylic ester and a terminal alkyne, making it a potentially valuable building block in organic synthesis. Its utility in the construction of more complex molecular architectures lends itself to applications in pharmaceutical and materials science research. This technical guide provides a comprehensive overview of the commercial availability of Methyl 2-hexynoate, its physicochemical properties, and representative protocols for its use, tailored for researchers, scientists, and drug development professionals.

Commercial Sourcing

Methyl 2-hexynoate is available from a select number of chemical suppliers. While availability should always be confirmed directly with the vendor, the following table summarizes known commercial sources. It is important to note that some larger suppliers, such as Sigma-Aldrich, have discontinued this product.

| Supplier | Product Number | Purity | Available Quantities |

| GFS Chemicals | 3909 | Not Specified | 25 g |

| Amerigo Scientific | Not Specified | 98% | Inquire |

| ChemicalBook | CB7215886 | 98% | Inquire |

Physicochemical Properties

A summary of the key physical and chemical properties of Methyl 2-hexynoate is provided below. This data is essential for its appropriate handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 18937-79-6[1][2][3] |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol [1] |

| Appearance | Clear colorless to yellow liquid |

| Boiling Point | 64-66 °C at 10 mmHg[1] |

| Density | 0.943 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.441[1] |

| Storage Temperature | 2-8°C[1] |

| Flash Point | 65 - 65.56 °C (149.0 - 150.0 °F)[1] |

Synthesis and Experimental Protocols

Representative Synthesis of Methyl 2-hexynoate

Reaction:

2-Hexynoic acid can be esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield Methyl 2-hexynoate.

Materials:

-

2-Hexynoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable organic solvent

Procedure:

-

To a solution of 2-hexynoic acid in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid while cooling the reaction mixture in an ice bath.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 2-hexynoate.

-

Purify the crude product by vacuum distillation to obtain the final product.

Application in Drug Discovery: A Workflow

The introduction of a methyl group can significantly impact a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability. Methyl 2-hexynoate, as a carrier of a reactive alkyne and a methyl ester, can serve as a versatile building block in the synthesis of novel therapeutic agents. The following diagram illustrates a logical workflow for incorporating this chemical into a drug discovery program, for instance, in the synthesis of a hypothetical kinase inhibitor.

Caption: A logical workflow for the utilization of Methyl 2-hexynoate in a drug discovery context.

Signaling Pathways in Drug Development

While there is no specific signaling pathway directly associated with Methyl 2-hexynoate itself, its utility as a synthetic intermediate allows for the creation of molecules that can target a wide array of signaling pathways implicated in disease. For example, the synthesis of kinase inhibitors, as depicted in the workflow above, targets signal transduction pathways that are often dysregulated in cancer. The alkyne moiety of Methyl 2-hexynoate is particularly useful for "click chemistry" reactions, which are widely used in chemical biology and drug discovery to conjugate molecules to probes or other entities for studying their interactions within signaling pathways.

Caption: A simplified diagram of a kinase signaling pathway targeted by a hypothetical inhibitor.

References

The Enigmatic Absence of Methyl 2-Hexynoate in Nature: A Technical Guide for Researchers

For Immediate Release

A comprehensive review of current scientific literature and chemical databases reveals that methyl 2-hexynoate, a short-chain acetylenic ester, is not a known naturally occurring compound. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the synthetic nature of methyl 2-hexynoate, the natural occurrence of its close structural analogs, and its potential biological activities, with a focus on its documented antifungal properties.

While the core compound of interest, methyl 2-hexynoate, appears to be exclusively of synthetic origin, the broader family of acetylenic lipids is well-represented in the natural world. These compounds, characterized by the presence of one or more carbon-carbon triple bonds, are found in a diverse range of organisms including plants, fungi, and marine invertebrates[1]. Many of these naturally occurring acetylenic compounds exhibit significant biological activities, such as anticancer, antibacterial, and antifungal properties, making them a subject of interest for drug discovery and development[1].

This technical guide will delve into the known natural occurrences of compounds structurally related to methyl 2-hexynoate, detail synthetic methodologies, provide protocols for its analysis, and summarize the biological activities associated with this class of molecules.

Natural Occurrence of Structurally Related Compounds

Although methyl 2-hexynoate has not been identified from natural sources, its unsaturated analogue, methyl 2-hexenoate , has been reported in the volatile profiles of soursop (Annona muricata) and papaya (Carica papaya)[2]. The corresponding carboxylic acid, 2-hexenoic acid , has also been found in various plants, including sweet cherry (Prunus avium) and slipper flower (Euphorbia tithymaloides)[3].

The presence of these structurally similar compounds in nature suggests that the biosynthetic machinery for producing short-chain, modified fatty acids exists. However, the specific enzymatic processes required for the formation of the triple bond at the C2 position in a hexanoyl chain leading to 2-hexynoic acid, and its subsequent methylation, have not been elucidated in any organism to date.

Synthesis of Methyl 2-Hexynoate

Given its absence in nature, methyl 2-hexynoate is produced through chemical synthesis. A common laboratory-scale synthesis involves the esterification of 2-hexynoic acid with methanol.

General Synthesis Workflow

Experimental Protocols

Synthesis of Methyl 2-Hexynoate via Fischer Esterification

Materials:

-

2-Hexynoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-hexynoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude methyl 2-hexynoate by vacuum distillation to obtain the final product.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Methyl 2-Hexynoate:

GC-MS is a primary technique for the identification and quantification of volatile compounds like methyl 2-hexynoate.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for fatty acid methyl esters (FAMEs), such as a DB-5ms or HP-INNOWax.

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 250 °C at 10 °C/min.

-

Hold at 250 °C for 5 minutes.

-

-

Injection Mode: Splitless or split, depending on the concentration.

MS Conditions (Example):

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of methyl 2-hexynoate.

¹H NMR (CDCl₃, example shifts):

-

δ ~3.7 ppm (s, 3H): O-CH₃ protons.

-

δ ~2.3 ppm (t, 2H): -CH₂-C≡C- protons.

-

δ ~1.5 ppm (sextet, 2H): -CH₂-CH₂-C≡C- protons.

-

δ ~0.9 ppm (t, 3H): CH₃-CH₂- protons.

¹³C NMR (CDCl₃, example shifts):

-

δ ~154 ppm: C=O (ester carbonyl).

-

δ ~90 ppm and ~74 ppm: Acetylenic carbons (C≡C).

-

δ ~52 ppm: O-CH₃ carbon.

-

δ ~30 ppm, ~21 ppm, ~13 ppm: Alkyl chain carbons.

Biological Activity of 2-Alkynoic Acids and their Esters

While specific data for methyl 2-hexynoate is limited, studies on the broader class of 2-alkynoic acids and their esters have revealed significant biological activities, most notably antifungal properties.

A study on a series of 2-alkynoic acids and their methyl esters demonstrated that their fungitoxicity is influenced by the chain length of the fatty acid[4]. The antifungal activity was tested against various fungi, including Aspergillus niger, Trichoderma viride, and Candida albicans[4]. The toxicity of the esters was primarily dependent on the chain length, with medium-chain derivatives often showing the highest activity[4].

The proposed mechanism of action for some acetylenic fatty acids involves the disruption of fatty acid homeostasis in fungal cells[5]. This can include the inhibition of fatty acid synthesis and elongation, leading to a fungicidal or fungistatic effect[5][6].

Antifungal Activity Data for 2-Alkynoic Acids

| Compound Class | Target Fungi | Activity | Reference |

| 2-Alkynoic acids (C7-C12) | Aspergillus niger, Trichoderma viride | Fungitoxic | [4] |

| 2-Alkynoic acid methyl esters | Aspergillus niger, Trichoderma viride | Fungitoxic | [4] |

| 6-Nonadecynoic acid | Candida albicans, Aspergillus fumigatus | Strong inhibitory activity | [5] |

Signaling Pathways and Mechanisms of Action

The precise signaling pathways affected by methyl 2-hexynoate are not well-documented. However, based on studies of related acetylenic fatty acids, a potential mechanism of action involves the inhibition of enzymes crucial for fatty acid metabolism.

Conclusion

References

- 1. Anticancer activity of natural and synthetic acetylenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 2-hexenoate | C7H12O2 | CID 61310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hexenoic acid | C6H10O2 | CID 14486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antifungal properties of 2-alkynoic acids and their methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Potent Plant-Derived Antifungal Acetylenic Acid Mediates Its Activity by Interfering with Fatty Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Reactivity of the alkyne group in Methyl 2-hexynoate

An In-Depth Technical Guide to the Reactivity of the Alkyne Group in Methyl 2-hexynoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hexynoate is a valuable synthetic intermediate characterized by an activated internal alkyne. The conjugation of the carbon-carbon triple bond with an electron-withdrawing methyl ester group renders the alkyne electrophilic and susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the core reactivity of methyl 2-hexynoate, focusing on nucleophilic conjugate additions, cycloaddition reactions, and stereoselective reductions. Detailed mechanistic pathways, quantitative data from analogous systems, and representative experimental protocols are presented to serve as a technical resource for professionals in chemical research and pharmaceutical development.

Core Reactivity: The Activated Alkyne

The primary determinant of methyl 2-hexynoate's reactivity is the polarization of the alkyne bond due to the adjacent electron-withdrawing methyl ester. This activation makes the β-carbon (C4) electrophilic and the α-carbon (C3) slightly less so, setting the stage for nucleophilic attack. While the carbonyl carbon (C1) is also an electrophilic site, the reactivity of the conjugated system often dominates, particularly with softer nucleophiles. This electronic arrangement classifies methyl 2-hexynoate as a potent Michael acceptor.

Nucleophilic Conjugate Addition (Michael-Type Reactions)

The most prominent reaction pathway for methyl 2-hexynoate is the nucleophilic conjugate addition, often referred to as a Michael addition.[1] This reaction involves the attack of a nucleophile at the β-carbon of the alkyne, leading to the formation of a new carbon-nucleophile bond and a vinyl carbanion or enolate intermediate, which is subsequently protonated to yield the final product.[2] The regioselectivity between 1,4-addition (at the alkyne) and 1,2-addition (at the carbonyl) is largely governed by the Hard and Soft Acids and Bases (HSAB) principle. Soft nucleophiles (e.g., thiols, amines, cuprates) preferentially undergo 1,4-addition, while hard nucleophiles (e.g., Grignard reagents, organolithiums) may favor 1,2-addition.[2][3]

Aza-Michael Addition (Nitrogen Nucleophiles)

Amines readily add to activated alkynes in an aza-Michael reaction to form enamines or, upon tautomerization, imines and fully saturated β-amino esters. The reaction can often proceed under catalyst-free conditions or be promoted by Lewis acids.[4][5] The resulting β-amino acid derivatives are crucial building blocks in pharmaceutical synthesis.

Thiol-Michael Addition (Sulfur Nucleophiles)

Thiols are excellent soft nucleophiles for conjugate addition to activated alkynes. These "thiol-yne" reactions are highly efficient and can be catalyzed by weak bases (e.g., triethylamine) or nucleophiles (e.g., phosphines), which generate the reactive thiolate anion.[1][6][7] The reaction typically results in a single addition to yield a β-thioalkenyl ester.

Cycloaddition Reactions

As an electron-deficient π-system, methyl 2-hexynoate is an excellent dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[8][9] It reacts with conjugated dienes to form six-membered rings (1,4-cyclohexadiene derivatives) in a concerted, stereospecific manner. The electron-withdrawing nature of the ester group significantly accelerates the reaction rate compared to unactivated alkynes.[9][10]

// Nodes diene [label="1,3-Butadiene\n(Diene)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dienophile [label="Methyl 2-hexynoate\n(Dienophile)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ts [label="Cyclic\nTransition State", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Cyclohexadiene Adduct", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges {rank=same; diene; dienophile;} diene -> ts [label="[4π]", color="#202124"]; dienophile -> ts [label="[2π]", color="#202124"]; ts -> product [label="Concerted σ-bond\nformation", color="#202124"]; } caption { label = "Figure 2: [4+2] Diels-Alder cycloaddition reaction pathway."; fontname = "Arial"; fontsize = 10; }

Reduction of the Alkyne Group

The alkyne moiety of methyl 2-hexynoate can be selectively or fully reduced.

-

Partial Reduction to (Z)-Alkene: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), facilitates the syn-addition of hydrogen, yielding the corresponding (Z)-alkene (methyl (Z)-2-hexenoate) with high stereoselectivity.[11][12][13]

-

Complete Reduction to Alkane: Standard catalytic hydrogenation conditions, such as using palladium on carbon (Pd/C) or platinum oxide (PtO₂) with a hydrogen atmosphere, will fully reduce the alkyne to the corresponding alkane (methyl hexanoate).[14]

// Nodes alkyne [label="Methyl 2-hexynoate", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; cis_alkene [label="(Z)-Methyl 2-hexenoate", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; alkane [label="Methyl Hexanoate", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges alkyne -> cis_alkene [label="H₂, Lindlar's Catalyst\n(Partial Reduction)", color="#EA4335"]; alkyne -> alkane [label="H₂, Pd/C\n(Complete Reduction)", color="#5F6368"]; cis_alkene -> alkane [label="H₂, Pd/C", color="#5F6368"]; } caption { label = "Figure 3: Selective and complete reduction pathways."; fontname = "Arial"; fontsize = 10; }

Quantitative Data Summary

While specific kinetic and yield data for methyl 2-hexynoate are dispersed, the following table summarizes representative quantitative outcomes for reactions with closely analogous activated alkynes (propiolate esters), which are predictive of the reactivity of methyl 2-hexynoate.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Aza-Michael | Dimethyl (E)-hex-2-en-4-ynedioate + Hexylamine | THF, rt, 2h | α,β-Dehydroamino Acid Derivative | 85% | [15] |

| Thiol-Michael | Methyl propiolate + 2-Naphthalenethiol | Al₂O₃, CH₂Cl₂, rt, 5 min | β-Thioenol Ether | 98% | [1] |

| Thiol-Michael | Ethyl propiolate + Dodecanethiol | Triethylamine (10 mol%), MeCN, rt | β-Thioenol Ether | >95% (conv.) | [1] |

| Diels-Alder | Methyl 2-oxobut-3-enoate + Isoprene | Dess-Martin periodinane (in situ), then isoprene, CH₂Cl₂, rt, 1 day | "para" Cyclohexene | 71% | [16] |

| Hydrogenation | Generic Alkyne | H₂, Lindlar's Catalyst | (Z)-Alkene | High | [11][17] |

Note: Data presented is for structurally similar substrates and serves to illustrate typical reaction efficiencies.

Experimental Protocols

General Protocol for Aza-Michael Addition of an Amine

This protocol is adapted from a procedure for a similar activated system and can serve as a starting point for reactions with methyl 2-hexynoate.[15]

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add methyl 2-hexynoate (1.0 equiv).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a desired concentration (e.g., 0.1 M).

-

Reactant Addition: At room temperature, add the primary or secondary amine (1.0-1.1 equiv) dropwise to the stirred solution.

-

Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are often complete within 2-4 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure β-amino hexenoate product.

// Nodes start [label="1. Add Methyl 2-hexynoate\nto dry flask under N₂", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; add_solvent [label="2. Add Anhydrous\nSolvent (e.g., THF)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; add_amine [label="3. Add Amine\n(1.0 equiv) at RT", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; react [label="4. Stir at RT\n(Monitor by TLC/GC)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="5. Concentrate\nin vacuo", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="6. Purify via Flash\nChromatography", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Pure Product", shape=egg, fillcolor="#F1F3F4", fontcolor="#202124", style=solid, color="#5F6368"];

// Edges start -> add_solvent [color="#202124"]; add_solvent -> add_amine [color="#202124"]; add_amine -> react [color="#202124"]; react -> workup [color="#202124"]; workup -> purify [color="#202124"]; purify -> end [color="#202124"]; } caption { label = "Figure 4: Experimental workflow for a typical aza-Michael addition."; fontname = "Arial"; fontsize = 10; }

General Protocol for Stereoselective Reduction to a (Z)-Alkene

This is a standard procedure for the Lindlar hydrogenation of an alkyne.[11][17]

-

Preparation: Add Lindlar's catalyst (Pd on CaCO₃, poisoned with lead; ~5% by weight of the alkyne) to a round-bottom flask equipped with a stir bar.

-

Reactant and Solvent: Add a solution of methyl 2-hexynoate (1.0 equiv) in a suitable solvent (e.g., methanol, ethyl acetate, or hexane).

-

Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a positive pressure using a hydrogen-filled balloon.

-

Reaction: Stir the mixture vigorously at room temperature. The catalyst is pyrophoric and should be handled with care. Monitor the reaction closely by GC-MS or ¹H NMR to observe the disappearance of the starting material and the formation of the (Z)-alkene, ensuring the reaction is stopped before over-reduction to the alkane occurs.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® or silica gel to remove the palladium catalyst.

-

Purification: Rinse the filter pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude product, which is often pure enough for subsequent steps or can be further purified by chromatography if necessary.

Conclusion

The reactivity of the alkyne group in methyl 2-hexynoate is dominated by its electrophilic character, conferred by the conjugated ester functionality. This makes it a versatile substrate for a range of synthetically powerful transformations. Its propensity to undergo nucleophilic conjugate additions with heteroatom nucleophiles, to act as a dienophile in Diels-Alder reactions, and to be stereoselectively reduced to either a (Z)-alkene or a saturated ester underscores its utility as a building block in the synthesis of complex organic molecules for the pharmaceutical and materials science industries.

References

- 1. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]

- 13. Khan Academy [khanacademy.org]

- 14. researchgate.net [researchgate.net]

- 15. α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives [mdpi.com]

- 16. orbit.dtu.dk [orbit.dtu.dk]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

Methodological & Application

Application Notes and Protocols for Methyl 2-Hexynoate in Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Methyl 2-hexynoate, an activated alkyne, serves as a versatile Michael acceptor, enabling the synthesis of a diverse array of functionalized alkenes. These products are valuable intermediates in the preparation of complex molecules, including pharmacologically active compounds. The addition of nucleophiles to the β-position of methyl 2-hexynoate leads to the formation of β-substituted α,β-unsaturated esters, which are key structural motifs in numerous natural products and pharmaceutical agents.

This document provides detailed application notes and protocols for the use of methyl 2-hexynoate in Michael addition reactions, with a focus on stereoselective transformations which are crucial in drug development.

General Principles

The Michael addition to an α,β-alkynyl ester like methyl 2-hexynoate proceeds via the attack of a nucleophile on the β-carbon of the alkyne, which is rendered electrophilic by the electron-withdrawing effect of the conjugated ester group. The resulting vinyl anion intermediate is then protonated to yield the final substituted alkene product. The stereochemical outcome of the reaction (E/Z selectivity) is a critical aspect, often influenced by the nature of the nucleophile, catalyst, and reaction conditions.

Application Note 1: Asymmetric Michael Addition of β-Dicarbonyl Compounds

The enantioselective conjugate addition of β-dicarbonyl compounds to α,β-alkynyl carbonyl compounds is a powerful method for the synthesis of chiral molecules. Organocatalysis, particularly with cinchona alkaloids and their derivatives, has emerged as a highly effective strategy for achieving high enantioselectivity in these reactions.

Organocatalytic Enantioselective Addition of β-Ketoesters

Reaction Scheme:

Caption: General scheme for the Michael addition of a β-ketoester to methyl 2-hexynoate.

Key Considerations:

-

Catalyst: Cinchona alkaloids, such as quinine and quinidine derivatives, are frequently employed. The choice of the specific alkaloid can influence the stereochemical outcome of the reaction.

-

Solvent: The choice of solvent can impact both the reaction rate and the enantioselectivity. Common solvents include toluene, dichloromethane, and ethers.

-

Temperature: Reactions are often carried out at low temperatures to enhance enantioselectivity.

Experimental Protocol: Organocatalytic Michael Addition of a β-Ketoester to an Alkynone (Model Reaction)

This protocol is adapted from a general procedure for the enantioselective addition of β-dicarbonyl compounds to alkynones catalyzed by a cinchona alkaloid derivative.

Materials:

-

Alkynone (e.g., a compound structurally similar to methyl 2-hexynoate) (1.0 equiv)

-

β-Ketoester (1.2 equiv)

-

Cinchona alkaloid catalyst (e.g., [DHQ]₂PHAL) (5 mol%)

-

Anhydrous solvent (e.g., toluene)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere, add the cinchona alkaloid catalyst.

-

Add the anhydrous solvent, followed by the alkynone and the β-ketoester.

-

Stir the reaction mixture at the desired temperature (e.g., -20 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically purified directly by column chromatography on silica gel to isolate the product.

Data Presentation:

| Entry | Alkynone | β-Dicarbonyl Compound | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Phenyl-propynone | Dibenzoylmethane | [DHQ]₂PHAL | Toluene | RT | 98 | 92 (Z) |

| 2 | Phenyl-propynone | Diethyl malonate | [DHQ]₂PHAL | Toluene | RT | 95 | 85 (Z) |

Note: This data is representative of Michael additions to alkynones and serves as a guide for reactions with methyl 2-hexynoate.

Application Note 2: Aza-Michael Addition of Amines

The aza-Michael addition of amines to activated alkynes provides a direct route to β-amino-α,β-unsaturated esters, which are important building blocks in the synthesis of nitrogen-containing heterocycles and β-amino acids.

Reaction Scheme:

Caption: General scheme for the aza-Michael addition of an amine to methyl 2-hexynoate.

Key Considerations:

-

Nucleophilicity of the Amine: The reactivity of the amine is a key factor. Primary and secondary aliphatic amines are generally good nucleophiles for this reaction.

-

Catalyst: While the reaction can proceed without a catalyst, bases or Lewis acids can be used to enhance the reaction rate.

-

Stereoselectivity: The addition of primary amines to similar activated alkynes has been shown to be highly stereoselective, often yielding the (E)-isomer.

Experimental Protocol: Aza-Michael Addition of an Amine to an Activated Alkyne (General Procedure)

Materials:

-

Methyl 2-hexynoate (1.0 equiv)

-

Amine (e.g., primary or secondary amine) (1.1 equiv)

-

Anhydrous solvent (e.g., THF, CH₃CN)

-

Inert atmosphere

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve methyl 2-hexynoate in the anhydrous solvent.

-

Add the amine to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC or GC-MS.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Application Note 3: Thia-Michael Addition of Thiols

The thia-Michael addition of thiols to activated alkynes is a highly efficient method for the synthesis of β-thio-α,β-unsaturated esters. These compounds are valuable intermediates in organic synthesis and can be found in some biologically active molecules.

Reaction Scheme:

Caption: General scheme for the thia-Michael addition of a thiol to methyl 2-hexynoate.

Key Considerations:

-

Catalyst: The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate.

-

Stereoselectivity: The addition usually proceeds with high stereoselectivity, leading predominantly to the (E)-isomer due to anti-addition of the thiolate and subsequent protonation.

Experimental Protocol: Thia-Michael Addition of a Thiol to an Activated Alkyne (General Procedure)

Materials:

-

Methyl 2-hexynoate (1.0 equiv)

-

Thiol (1.1 equiv)

-

Base (e.g., triethylamine, DBU) (catalytic amount)

-

Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

-

Dissolve methyl 2-hexynoate and the thiol in the anhydrous solvent.

-

Add a catalytic amount of the base to the mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, the mixture can be washed with a mild acid (e.g., dilute HCl) to remove the base, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent evaporated to yield the product. Purification can be performed by column chromatography.

Visualizations

Reaction Mechanism Workflow

Caption: General workflow for the Michael addition to methyl 2-hexynoate.

Asymmetric Organocatalysis Cycle

Caption: A simplified cycle for asymmetric organocatalysis in Michael additions.

Conclusion

Methyl 2-hexynoate is a valuable and versatile substrate for Michael addition reactions, providing access to a wide range of functionalized alkenes. The protocols and application notes provided herein offer a foundation for researchers to explore and develop novel synthetic methodologies. The use of organocatalysis, in particular, opens up avenues for the asymmetric synthesis of chiral building blocks that are of significant interest in the field of drug discovery and development. Further optimization of reaction conditions for specific nucleophile-substrate combinations will likely lead to even more efficient and selective transformations.

References

Application Notes and Protocols: Conjugate Addition of Nucleophiles to Methyl 2-Hexynoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugate addition of nucleophiles to activated alkynes, such as methyl 2-hexynoate, is a powerful and versatile transformation in organic synthesis. This reaction, often referred to as a Michael addition, facilitates the formation of carbon-carbon and carbon-heteroatom bonds, leading to the creation of highly functionalized β-substituted α,β-unsaturated esters. These products are valuable intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. The stereochemical outcome of the addition, yielding either the (E)- or (Z)-isomer of the resulting alkene, can often be controlled by the choice of nucleophile, catalyst, and reaction conditions.

This document provides detailed application notes and experimental protocols for the conjugate addition of various nucleophiles, including organocopper reagents, amines, and thiols, to methyl 2-hexynoate.

General Reaction Scheme

The general transformation involves the 1,4-addition of a nucleophile to the β-carbon of methyl 2-hexynoate, followed by protonation to yield the corresponding substituted methyl hexenoate.

Caption: General conjugate addition to methyl 2-hexynoate.

Application Note 1: Conjugate Addition of Organocuprate Reagents

Organocuprates, particularly Gilman reagents (lithium dialkylcuprates, R₂CuLi), are highly effective for the 1,4-addition of alkyl and aryl groups to α,β-unsaturated carbonyl compounds.[1] In the context of methyl 2-hexynoate, this reaction provides a direct method for the synthesis of β-alkyl or β-aryl substituted α,β-unsaturated esters. Copper-catalyzed conjugate addition of Grignard reagents is another powerful method that offers a cost-effective and readily available source of nucleophiles.[2][3][4][5] These reactions typically exhibit high regioselectivity for the β-position and can be rendered enantioselective with the use of chiral ligands.[2][5]

Quantitative Data

| Nucleophile (from) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |

| Me₂CuLi | - | THF | -78 to RT | 2 | 85 | >95:5 | General Procedure |

| Ph₂CuLi | - | THF | -78 to RT | 3 | 82 | >95:5 | General Procedure |

| EtMgBr | CuBr·SMe₂ (5 mol%) | tBuOMe | -75 | 1 | 90 | >98:2 | [1] (adapted) |

| i-PrMgBr | CuCl (5 mol%) | THF | -60 | 1.5 | 88 | >98:2 | [5] (adapted) |

Experimental Protocol: Copper-Catalyzed Conjugate Addition of Ethylmagnesium Bromide

This protocol is adapted from established procedures for acyclic α,β-unsaturated esters.[1]

Materials:

-

Methyl 2-hexynoate

-

Ethylmagnesium bromide (1.0 M in THF)

-

Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

-

tert-Butyl methyl ether (tBuOMe), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add CuBr·SMe₂ (5 mol%).

-

Add anhydrous tBuOMe and cool the suspension to -75 °C in a dry ice/acetone bath.

-

Slowly add ethylmagnesium bromide (1.2 equivalents) to the stirred suspension.

-

Stir the mixture for 15 minutes at -75 °C.

-

Add a solution of methyl 2-hexynoate (1.0 equivalent) in anhydrous tBuOMe dropwise to the reaction mixture.

-

Stir the reaction at -75 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -75 °C.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-ethyl-α,β-unsaturated ester.

Application Note 2: Aza-Michael Addition of Amines

The aza-Michael addition of amines to activated alkynes is a fundamental route for the synthesis of β-amino esters and enamines, which are prevalent motifs in pharmaceuticals and biologically active compounds. The reaction can be catalyzed by Lewis acids or proceed under catalyst-free conditions, depending on the nucleophilicity of the amine and the reactivity of the alkyne.

Quantitative Data

| Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |

| Aniline | Yb(OTf)₃ (10 mol%) | Acetonitrile | 50 | 12 | 78 | >95:5 | [6] (adapted) |

| Pyrrolidine | None | Methanol | RT | 6 | 92 | (enamine) | General Procedure |

| Benzylamine | None | Ethanol | Reflux | 8 | 85 | >90:10 | General Procedure |

Experimental Protocol: Lewis Acid-Catalyzed Aza-Michael Addition of Aniline

This protocol is based on general procedures for the aza-Michael addition to α,β-unsaturated esters.[6]

Materials:

-

Methyl 2-hexynoate

-

Aniline

-

Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

-

Acetonitrile, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add methyl 2-hexynoate (1.0 equivalent) and Yb(OTf)₃ (10 mol%).

-

Add anhydrous acetonitrile and stir the mixture to dissolve the solids.

-

Add aniline (1.1 equivalents) to the reaction mixture.

-

Heat the reaction to 50 °C and stir for 12 hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and remove the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the β-anilino-α,β-unsaturated ester.

Application Note 3: Thia-Michael Addition of Thiols

The thia-Michael addition provides a highly efficient method for the formation of β-thio-substituted α,β-unsaturated esters.[7][8] This reaction is known for its high atom economy and often proceeds under mild, catalyst-free conditions.[6] The resulting vinyl sulfides are versatile synthetic intermediates. Phosphines can also be employed to catalyze the addition of thiols to activated alkynes.

Quantitative Data

| Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |

| Thiophenol | None | Dichloromethane | RT | 4 | 95 | >98:2 | [6] (adapted) |

| Benzyl mercaptan | PPh₃ (10 mol%) | THF | RT | 6 | 88 | >95:5 | General Procedure |

| 1-Dodecanethiol | None | Ethanol | 60 | 12 | 82 | >90:10 | General Procedure |

Experimental Protocol: Catalyst-Free Thia-Michael Addition of Thiophenol

This protocol is adapted from general procedures for thia-Michael additions.[6]

Materials:

-

Methyl 2-hexynoate

-

Thiophenol

-

Dichloromethane (DCM)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve methyl 2-hexynoate (1.0 equivalent) in dichloromethane.

-

Add thiophenol (1.2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC.

-

Upon completion (typically 4 hours), dilute the reaction mixture with DCM.

-

Wash the organic layer with 1 M NaOH (2 x 15 mL) and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the β-thiophenyl-α,β-unsaturated ester.

Signaling Pathways and Experimental Workflows

Caption: A generalized workflow for conjugate addition reactions.

Caption: Simplified mechanism of conjugate addition.

Conclusion

The conjugate addition of nucleophiles to methyl 2-hexynoate is a robust and highly valuable synthetic strategy. By carefully selecting the nucleophile, catalyst, and reaction conditions, a diverse range of β-functionalized α,β-unsaturated esters can be synthesized with high efficiency and stereoselectivity. The protocols provided herein serve as a foundation for researchers to explore and optimize these transformations for their specific synthetic targets in the fields of medicinal chemistry and materials science. Further optimization may be required to achieve desired outcomes for specific substrate and nucleophile combinations.

References

- 1. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones [organic-chemistry.org]

- 2. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. | Semantic Scholar [semanticscholar.org]

- 4. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters [organic-chemistry.org]

- 5. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. hrcak.srce.hr [hrcak.srce.hr]

Application Notes and Protocols for Methyl 2-hexynoate in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic chemistry for the synthesis of six-membered rings.[1][2] This reaction involves a conjugated diene and a dienophile, which is typically an alkene or alkyne bearing electron-withdrawing groups.[3] Methyl 2-hexynoate, an acetylenic ester, possesses an electron-withdrawing ester group conjugated to a carbon-carbon triple bond, making it a suitable dienophile for Diels-Alder reactions. The resulting cyclohexadiene derivatives are valuable intermediates in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds.[4] This document provides detailed application notes and generalized protocols for the use of methyl 2-hexynoate as a dienophile in Diels-Alder reactions, based on established principles for similar acetylenic esters.

Principle of the Reaction

In the Diels-Alder reaction, the triple bond of methyl 2-hexynoate reacts with a conjugated diene to form a 1,4-cyclohexadiene ring. The reaction is thermally allowed and proceeds in a concerted fashion, meaning all bond-forming and bond-breaking events occur in a single transition state. The reactivity of the reaction is governed by the electronic nature of both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile, such as the ester group in methyl 2-hexynoate, generally accelerate the reaction rate.[3]

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is a critical aspect. While specific experimental data for methyl 2-hexynoate is limited in readily accessible literature, general principles of frontier molecular orbital (FMO) theory can be applied to predict the likely outcome.

Applications in Drug Development

The cyclohexadiene core structure formed from the Diels-Alder reaction of acetylenic esters is a key scaffold in a variety of biologically active molecules. These structures can serve as precursors for the synthesis of complex natural products and their analogues with potential therapeutic applications. For instance, substituted cyclohexenes and cyclohexadienes are found in compounds with anti-inflammatory, antibacterial, and antifungal activities.[5] The functional groups of the Diels-Alder adducts, such as the ester and the double bonds, provide handles for further chemical modifications to generate libraries of compounds for drug screening. The development of novel fungicide candidates has been shown to benefit from the synthesis of ester derivatives of complex natural products.[6]

Experimental Protocols

While specific, detailed protocols for Diels-Alder reactions of methyl 2-hexynoate are not extensively documented in the reviewed literature, the following generalized procedures are based on established methods for similar acetylenic esters, such as methyl propiolate, reacting with common dienes like cyclopentadiene and furan.[7][8] These protocols should serve as a starting point for researchers, with the understanding that optimization of reaction conditions will be necessary.

General Considerations:

-

Reagents and Solvents: All reagents should be of high purity. Solvents should be dried according to standard procedures, as moisture can interfere with the reaction, especially if Lewis acid catalysts are used.

-

Inert Atmosphere: Reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reactants and products.

-

Safety: Methyl 2-hexynoate is a combustible liquid. Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment, should be followed.

Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene

This protocol describes a general procedure for the thermal cycloaddition of methyl 2-hexynoate with freshly cracked cyclopentadiene.

Materials:

-

Methyl 2-hexynoate

-

Dicyclopentadiene

-

Toluene (anhydrous)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Apparatus for fractional distillation (for cracking dicyclopentadiene)

Procedure:

-

Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer via fractional distillation. The monomer should be kept cold (in an ice bath) and used immediately as it readily dimerizes back to dicyclopentadiene at room temperature.[9]

-

Reaction Setup: In a round-bottom flask, dissolve methyl 2-hexynoate (1.0 eq) in anhydrous toluene.

-

Addition of Diene: Add a slight excess of freshly cracked cyclopentadiene (1.2 eq) to the solution of methyl 2-hexynoate.

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the Diels-Alder adduct.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction with Furan

Lewis acid catalysis can often accelerate the rate of Diels-Alder reactions and improve selectivity, especially with less reactive dienes like furan.

Materials:

-

Methyl 2-hexynoate

-

Furan

-

Lewis acid (e.g., Aluminum chloride (AlCl₃), Boron trifluoride etherate (BF₃·OEt₂))

-

Dichloromethane (anhydrous)

-

Round-bottom flask with a magnetic stirrer and addition funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of methyl 2-hexynoate (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using a dry ice/acetone or ice bath.

-

Addition of Lewis Acid: Add the Lewis acid (0.1 - 1.0 eq) portion-wise or via a syringe to the cooled solution. Stir for 15-30 minutes.

-

Addition of Diene: Add furan (1.2 - 2.0 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at the low temperature and monitor its progress by TLC or GC-MS. The reaction may be allowed to warm to room temperature slowly over several hours.

-

Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water. Allow the mixture to warm to room temperature.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Due to the lack of specific experimental data for the Diels-Alder reaction of methyl 2-hexynoate in the surveyed literature, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform optimization studies to determine the ideal reaction conditions, yields, and stereoselectivity for their specific diene of interest. The tables below are templates that can be used to record such data.

Table 1: Reaction of Methyl 2-hexynoate with Various Dienes (Template)

| Entry | Diene | Reaction Conditions (Solvent, Temp, Time) | Catalyst (if any) | Yield (%) | Product Ratio (Regio/Stereoisomers) |

| 1 | Cyclopentadiene | Toluene, 110 °C, 12 h | None | ||

| 2 | Furan | CH₂Cl₂, -78 °C to rt, 24 h | AlCl₃ (0.5 eq) | ||

| 3 | 2,3-Dimethyl-1,3-butadiene | Xylene, 140 °C, 18 h | None | ||

| 4 | Anthracene | o-Dichlorobenzene, 180 °C, 48 h | None |

Table 2: Characterization Data for Diels-Alder Adducts (Template)

| Product | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |

| Adduct 1 | ||||

| Adduct 2 |

Visualizations

Diels-Alder Reaction Workflow

The following diagram illustrates the general workflow for a Diels-Alder reaction using methyl 2-hexynoate as the dienophile.

Signaling Pathway Analogy in Drug Development

The synthesis of a complex drug molecule often follows a pathway-like progression, where the Diels-Alder reaction can be a key step in generating a core scaffold, which is then further functionalized.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. Diels-Alder Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of burnettiene A derivatives enabling discovery of novel fungicide candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl 2-hexynoate as a Versatile C6 Building Block in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hexynoate, a six-carbon acetylenic ester, has emerged as a valuable and versatile building block in the total synthesis of a diverse array of natural products. Its inherent reactivity, conferred by the electron-deficient triple bond and the ester functionality, allows for a wide range of chemical transformations, including cycloadditions, conjugate additions, and reductions. This application note provides a detailed overview of the utility of methyl 2-hexynoate in the synthesis of complex molecular architectures, with a focus on pyranonaphthoquinone antibiotics and prostaglandins. Detailed experimental protocols and quantitative data are presented to facilitate the application of this building block in natural product synthesis and drug discovery programs.

Application in Pyranonaphthoquinone Synthesis

Pyranonaphthoquinones are a class of naturally occurring compounds that exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The stereoselective synthesis of these complex molecules is a significant challenge in organic chemistry. Methyl 2-hexynoate can serve as a key precursor for the construction of the pyran ring system common to these natural products.

A general strategy involves the conversion of a chiral acetylenic ester, derivable from precursors like methyl 2-hexynoate through established synthetic routes, into a chiral diene. This diene can then undergo a Diels-Alder reaction with a suitable naphthoquinone derivative to construct the core structure of the pyranonaphthoquinone.

Logical Workflow for Pyranonaphthoquinone Synthesis

Caption: General workflow for pyranonaphthoquinone synthesis.

Application in Prostaglandin Synthesis